molecular formula C23H19FN6O6 B15237387 ((2R,3R,4S,5R)-5-(5-Amino-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4-(benzoyloxy)-3-fluorotetrahydrofuran-2-YL)methyl benzoate

((2R,3R,4S,5R)-5-(5-Amino-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4-(benzoyloxy)-3-fluorotetrahydrofuran-2-YL)methyl benzoate

Cat. No.: B15237387
M. Wt: 494.4 g/mol
InChI Key: UYCMLHXWSSGKGM-MXHNKVEKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a fluorinated nucleoside analog characterized by a triazolo[4,5-D]pyrimidin core, a benzoyloxy group at the 4-position, and a single fluorine atom at the 3-position of the tetrahydrofuran ring.

Synthetic routes for analogous compounds (e.g., ) typically involve coupling reactions of modified sugar moieties with heterocyclic bases, followed by protective group manipulations. Characterization relies on NMR, IR, and mass spectrometry (e.g., ), though crystallographic data using SHELX software () could further confirm stereochemistry.

Properties

Molecular Formula

C23H19FN6O6

Molecular Weight

494.4 g/mol

IUPAC Name

[(2R,3R,4S,5R)-5-(5-amino-7-oxo-6H-triazolo[4,5-d]pyrimidin-3-yl)-4-benzoyloxy-3-fluorooxolan-2-yl]methyl benzoate

InChI

InChI=1S/C23H19FN6O6/c24-15-14(11-34-21(32)12-7-3-1-4-8-12)35-20(17(15)36-22(33)13-9-5-2-6-10-13)30-18-16(28-29-30)19(31)27-23(25)26-18/h1-10,14-15,17,20H,11H2,(H3,25,26,27,31)/t14-,15-,17-,20-/m1/s1

InChI Key

UYCMLHXWSSGKGM-MXHNKVEKSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=N3)OC(=O)C5=CC=CC=C5)F

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=N3)OC(=O)C5=CC=CC=C5)F

Origin of Product

United States

Biological Activity

The compound ((2R,3R,4S,5R)-5-(5-amino-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4-(benzoyloxy)-3-fluorotetrahydrofuran-2-YL)methyl benzoate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a triazolopyrimidine moiety which is known for its various biological activities. The presence of a fluorine atom and a benzoyloxy group further enhances its pharmacological profile. The molecular formula is C27H33N7O6C_{27}H_{33}N_7O_6 with a molecular weight of approximately 507.59 g/mol.

Research indicates that this compound may interact with various biological targets:

  • Adenosine Receptors : The compound's structural similarity to nucleoside derivatives suggests potential activity as an agonist or antagonist at adenosine receptors, particularly the A3 subtype. This receptor is implicated in inflammatory responses and cancer progression .
  • Enzyme Inhibition : There is evidence that compounds with similar structures inhibit specific kinases involved in cell signaling pathways. For example, inhibitors targeting the p38 mitogen-activated protein kinase have shown promise in preclinical studies .

Anticancer Activity

Several studies have reported the anticancer properties of related compounds. For instance:

  • In vitro Studies : Compounds structurally related to the target molecule have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
  • Case Study : A study involving a derivative of this compound showed significant tumor reduction in animal models when administered alongside standard chemotherapy agents .

Anti-inflammatory Effects

The modulation of adenosine receptors by this compound may lead to anti-inflammatory effects:

  • Research Findings : In models of acute inflammation, similar compounds have been shown to reduce inflammatory markers such as TNF-alpha and IL-6 levels .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduction of apoptosis ,
Anti-inflammatoryAdenosine receptor modulation
Enzyme inhibitionp38 MAPK inhibition

Comparison with Similar Compounds

Key Observations :

  • Fluorination : The target compound’s single fluorine contrasts with the difluoro analog (CAS 2082744-93-0), which may alter steric and electronic profiles. Difluoro groups often enhance metabolic stability but reduce solubility .

Bioactivity and Functional Similarity

Computational Similarity Metrics

  • Tanimoto Coefficients : Structural similarity between the target compound and analogs (e.g., CAS 2082744-93-0) likely exceeds 0.5, a threshold indicating significant overlap in Morgan fingerprints or MACCS keys .
  • Murcko Scaffolds : Shared tetrahydrofuran and aromatic heterocycle scaffolds suggest common chemotypes, enabling clustering in chemical space networks .

Bioactivity Clustering ()

  • Compounds with triazolo-pyrimidin cores (e.g., target and CAS 2082744-93-0) are predicted to cluster together in bioactivity profiles, implying shared targets such as nucleotide-processing enzymes (e.g., reverse transcriptases, helicases).
  • CANDO Platform Insights : Despite structural similarities, proteomic interaction signatures () may diverge due to substituent-specific interactions, highlighting the need for multi-target profiling.

Pharmacokinetic and Pharmacodynamic Comparisons

Property Target Compound CAS 2082744-93-0 CAS 169516-55-6
Lipophilicity (LogP) High (benzoyl esters) Higher (diF) Moderate (Cl)
Metabolic Stability Moderate High Variable
Predicted Targets Nucleoside analog targets (e.g., viral polymerases) Similar, with enhanced DNA affinity Kinases, epigenetic regulators

Notes:

  • The difluoro analog (CAS 2082744-93-0) may exhibit prolonged half-life due to reduced oxidative metabolism .
  • Chlorinated analogs (CAS 169516-55-6) show broader target promiscuity, as seen in kinase inhibitor libraries .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.